ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of diazo compounds, ylides, and carbenes for alkene cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biological effects. Detailed mechanistic studies often involve crystallographic analyses and computational modeling to understand these interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-ethoxybenzene: Shares the ethoxy group but lacks the complex thia-aza-indene structure.
3-Amino-4-(1-amino-2-cyanovinyl)furazans: Contains an amino group and a similar ethoxycarbonyl group but differs in the core structure.
Uniqueness
ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate is unique due to its combination of functional groups and the presence of the thia-aza-indene core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H18N2O2S2 |
---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
ethyl 6-amino-8-phenyl-4,11-dithia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraene-5-carboxylate |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-23-19(22)17-16(20)15-14(11-6-4-3-5-7-11)12-10-24-9-8-13(12)21-18(15)25-17/h3-7H,2,8-10,20H2,1H3 |
InChI Key |
RNIQPNDTODHBIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCSC3)N=C2S1)C4=CC=CC=C4)N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCSC3)N=C2S1)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.